Dimethoxane
Overview
Description
Dimethoxane is a chemical compound with the molecular formula C8H14O4. It is known for its use as a preservative in various industrial applications, including cutting oils, resin emulsions, water-based paints, cosmetics, and inks . The compound is characterized by its miscibility with water and many organic solvents, making it versatile in different formulations .
Preparation Methods
Dimethoxane can be synthesized through several synthetic routes. One common method involves the reaction of ethylene glycol with formaldehyde in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 2-4 hours. The product is then purified through distillation .
In industrial production, this compound is formulated as a liquid soluble concentrate. It is applied using the open-pouring method or a closed delivery system. The compound is used in the manufacturing process to control spoilage microorganisms in industrial emulsions and specialty industrial products .
Chemical Reactions Analysis
Dimethoxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of carboxylic acids or aldehydes, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction often leads to the formation of alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where one of the methoxy groups is replaced by another nucleophile.
Scientific Research Applications
Dimethoxane has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its ability to act as a solvent and reactant makes it valuable in the preparation of complex organic molecules.
Biology: this compound exhibits antibacterial properties, making it useful in biological research.
Mechanism of Action
The mechanism of action of dimethoxane primarily involves its ability to disrupt microbial cell membranes. By integrating into the lipid bilayer of the cell membrane, this compound increases membrane permeability, leading to cell lysis and death. This mechanism is particularly effective against bacteria, making this compound a potent antimicrobial agent .
Comparison with Similar Compounds
Dimethoxane can be compared with other similar compounds such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Dimethyl Sulfoxide (DMSO): Like this compound, DMSO is a solvent with antimicrobial properties. DMSO is more commonly used in biological research due to its ability to penetrate biological membranes.
Dimethylformamide (DMF): DMF is another solvent with similar properties to this compound. It is widely used in organic synthesis and industrial applications.
This compound stands out due to its lower toxicity and effective antimicrobial properties, making it a preferred choice in various industrial and research applications.
Properties
IUPAC Name |
(2,6-dimethyl-1,3-dioxan-4-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5-4-8(11-6(2)9)12-7(3)10-5/h5,7-8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMNXPYGVPEQSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC(O1)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Record name | DIMETHOXANE | |
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DSSTOX Substance ID |
DTXSID6020480 | |
Record name | Dimethoxane | |
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Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethoxane is a clear light yellow to light amber slightly viscous liquid with a mustard-like odor. (NTP, 1992), Yellow liquid; [Hawley] Mustard-like odor; [Merck Index] | |
Record name | DIMETHOXANE | |
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Record name | Dimethoxane | |
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Boiling Point |
367 °F at 760 mmHg (NTP, 1992), 74-75 °C @ 6 mm Hg | |
Record name | DIMETHOXANE | |
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Flash Point |
142 °F (NTP, 1992), 61 °C | |
Record name | DIMETHOXANE | |
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Solubility |
Miscible (NTP, 1992), MISCIBLE WITH WATER, MANY ORG SOLVENTS | |
Record name | DIMETHOXANE | |
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Density |
1.0655 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0655 @ 20 °C/4 DEG | |
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Vapor Pressure |
0.14 [mmHg] | |
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Color/Form |
LIQUID, CLEAR YELLOW TO LIGHT AMBER LIQUID | |
CAS No. |
828-00-2 | |
Record name | DIMETHOXANE | |
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Record name | Dimethoxane | |
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Record name | Dimethoxane | |
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Record name | 1,3-Dioxan-4-ol, 2,6-dimethyl-, 4-acetate | |
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Record name | Dimethoxane | |
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Record name | 2,6-dimethyl-1,3-dioxan-4-yl acetate | |
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Record name | DIMETHOXANE | |
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Record name | DIMETHOXANE | |
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Melting Point |
less than -13 °F (NTP, 1992), FP: LESS THAN 25 °C | |
Record name | DIMETHOXANE | |
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Record name | DIMETHOXANE | |
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